Cyetpyrafen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

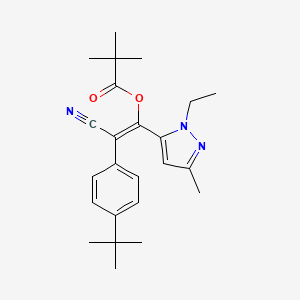

Structure

3D Structure

Properties

CAS No. |

1253429-01-4 |

|---|---|

Molecular Formula |

C24H31N3O2 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

[(Z)-2-(4-tert-butylphenyl)-2-cyano-1-(2-ethyl-5-methylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C24H31N3O2/c1-9-27-20(14-16(2)26-27)21(29-22(28)24(6,7)8)19(15-25)17-10-12-18(13-11-17)23(3,4)5/h10-14H,9H2,1-8H3/b21-19+ |

InChI Key |

NWXGXRHWQUMXHA-XUTLUUPISA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)/C(=C(/C#N)\C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cyetpyrafen: A Technical Guide to its Chemical Structure, Properties, and Mode of Action

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Cyetpyrafen is a novel acaricide belonging to the class of β-ketonitrile derivatives. It has demonstrated high efficacy against various mite species, including the two-spotted spider mite (Tetranychus urticae). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of this compound. Detailed experimental protocols for its synthesis, bioactivity assessment, and residue analysis are presented to facilitate further research and development.

Chemical Structure and Identification

This compound, systematically named [(Z)-2-(4-tert-butylphenyl)-2-cyano-1-(2-ethyl-5-methylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate, is a synthetic insecticide and acaricide. It is primarily the Z-isomer that is commercially available and exhibits significant acaricidal activity.

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The compound is characterized by its low water solubility and good solubility in various organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₁N₃O₂ | |

| Molecular Weight | 393.5 g/mol | |

| CAS Registry Number | 1253429-01-4 | |

| IUPAC Name | [(Z)-2-(4-tert-butylphenyl)-2-cyano-1-(2-ethyl-5-methylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate | |

| Melting Point | 92-93 °C | |

| Water Solubility | Insoluble | |

| Organic Solvent Solubility | Readily soluble in dimethylformamide, acetonitrile, acetone, methanol, and ethyl acetate. | |

| SMILES | CCN1C(=CC(=N1)C)/C(=C(/C#N)\C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C | |

| InChIKey | NWXGXRHWQUMXHA-XUTLUUPISA-N |

Mode of Action and Signaling Pathway

This compound acts as a mitochondrial complex II electron transport inhibitor (METI). By binding to complex II (succinate dehydrogenase), it disrupts the electron transport chain, thereby inhibiting cellular respiration and leading to the death of the target organism. This mode of action is shared with its lead compound, cyenopyrafen, and another novel acaricide, cyflumetofen.

Caption: Mode of action of this compound in the mitochondrial electron transport chain.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary, a general workflow can be inferred from the synthesis of related pyrazole (B372694) insecticides. The process typically involves the formation of a pyrazole ring, followed by a series of reactions to introduce the cyano group, the substituted phenyl ring, and finally, esterification to yield the final product.

Caption: Generalized workflow for the synthesis of this compound.

Acaricidal Activity Bioassay (Leaf Dip Method)

This protocol is designed to determine the median lethal concentration (LC₅₀) of this compound against adult female Tetranychus urticae.

Materials:

-

This compound technical grade

-

Acetone (analytical grade)

-

Triton X-100 or similar surfactant

-

Distilled water

-

Bean or mulberry leaf discs (5 cm diameter)

-

Petri dishes with a moistened filter paper or agar (B569324) bed

-

Fine camel hair brush

-

Adult female Tetranychus urticae of a susceptible strain

-

Incubator (25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetone.

-

Preparation of Test Solutions: Prepare a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. A control solution containing only distilled water and surfactant should also be prepared.

-

Leaf Disc Treatment: Dip the leaf discs into the respective test solutions for 10-15 seconds and then allow them to air-dry.

-

Mite Infestation: Place the treated leaf discs, adaxial side up, in the Petri dishes. Using a fine brush, transfer 20-30 adult female mites onto each leaf disc.

-

Incubation: Incubate the Petri dishes under the specified conditions.

-

Mortality Assessment: After 24-48 hours, count the number of dead and live mites on each leaf disc. Mites that are unable to move when prodded with the brush are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.

Residue Analysis in Plant Material (QuEChERS Method)

This protocol outlines a general procedure for the extraction and cleanup of this compound residues from fruit or vegetable samples for analysis by LC-MS/MS.

Materials:

-

Homogenized sample material (e.g., strawberries)

-

Acetonitrile (pesticide residue grade)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) (optional, for pigmented samples)

-

Centrifuge and centrifuge tubes (50 mL and 2 mL)

-

Vortex mixer

Procedure:

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Analysis:

-

Take an aliquot of the cleaned-up extract for LC-MS/MS analysis.

-

Caption: Workflow for the QuEChERS-based extraction and cleanup of this compound residues.

Acaricidal Efficacy

This compound has demonstrated high toxicity against different life stages of Tetranychus urticae. The following table summarizes reported LC₅₀ values from various studies.

| Target Organism | Life Stage | LC₅₀ (mg/L) | Reference |

| Tetranychus urticae | Adult | 0.226 | |

| Tetranychus urticae | Egg | 0.082 | |

| Tetranychus cinnabarinus | Adult | 0.2026 (optimized formulation) | |

| Thrips hawaiiensis | Not specified | 7.49 g a.i./ha (LR₅₀) |

Conclusion

This compound is a potent acaricide with a well-defined mode of action as a mitochondrial complex II inhibitor. Its physicochemical properties make it suitable for formulation as a suspension concentrate. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate its efficacy, safety, and environmental fate. The provided data and methodologies can serve as a valuable resource for the development of new pest management strategies and the registration of new plant protection products.

Cyetpyrafen: A Technical Guide for Researchers

CAS Number: 1253429-01-4

IUPAC Name: (1Z)-2-(4-tert-butylphenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl 2,2-dimethylpropanoate

Abstract

Cyetpyrafen is a novel acaricide demonstrating high efficacy against various mite species, most notably the two-spotted spider mite, Tetranychus urticae. Its mode of action is the inhibition of the mitochondrial electron transport chain at complex II (succinate dehydrogenase), leading to disruption of cellular respiration and subsequent mortality. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, efficacy, metabolic pathways, and available toxicological data. Detailed experimental methodologies and signaling pathway diagrams are provided to support researchers and professionals in the fields of agrochemistry, toxicology, and drug development.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1253429-01-4 |

| IUPAC Name | (1Z)-2-(4-tert-butylphenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl 2,2-dimethylpropanoate |

| Molecular Formula | C₂₄H₃₁N₃O₂ |

| Molecular Weight | 393.52 g/mol |

Mode of Action: Mitochondrial Complex II Inhibition

This compound's primary mode of action is the inhibition of mitochondrial complex II, also known as succinate (B1194679) dehydrogenase (SDH). This enzyme complex plays a crucial role in cellular respiration by participating in both the citric acid cycle and the electron transport chain.

This compound, as a pyrazole (B372694) acaricide, is believed to bind to the ubiquinone binding site (Q-site) of complex II. This binding event competitively inhibits the reduction of ubiquinone to ubiquinol, thereby blocking the transfer of electrons from succinate to the electron transport chain.

The disruption of the electron flow has several downstream consequences:

-

Inhibition of ATP Synthesis: The blockage of the electron transport chain prevents the generation of the proton gradient necessary for ATP synthase to produce ATP. This leads to a severe energy deficit within the cell.

-

Generation of Reactive Oxygen Species (ROS): The inhibition of complex II can lead to an accumulation of electrons within the complex, which can then be transferred to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[1][2][3]

-

Induction of Autophagy and Cell Death: The combination of energy depletion and oxidative stress can trigger cellular signaling pathways that lead to programmed cell death, including autophagy.[4][5]

Efficacy Data

This compound has demonstrated significant acaricidal activity against the two-spotted spider mite, Tetranychus urticae.

| Target Organism | Life Stage | LC₅₀ (mg/L) | Source |

| Tetranychus urticae | Adult | 0.226 | [6] |

Metabolism

Studies on the metabolism of this compound in plants have revealed several transformation pathways.[7][8][9] These metabolic processes are primarily enzymatic and include:

-

Hydroxylation: Addition of a hydroxyl group.

-

Hydrolysis: Cleavage of chemical bonds by the addition of water.

-

Dehydrogenation: Removal of hydrogen.

-

Dehydration: Removal of a water molecule.

-

Conjugation: Attachment of a larger molecule, such as a sugar or amino acid.

The key enzymes involved in these metabolic transformations include:[7][8][9]

-

Cytochrome P450s

-

Carboxylesterases

-

Glycosyltransferases

-

Glutathione S-transferases

-

Peroxidases

Toxicological Data

Currently, there is limited publicly available quantitative data on the toxicity of this compound to non-target organisms. Further research is required to fully characterize its toxicological profile.

Experimental Protocols

Acaricide Efficacy Bioassay (Leaf Dip Method)

This protocol is a generalized method for determining the lethal concentration (LC₅₀) of an acaricide against Tetranychus urticae.[7][10][11][12]

Materials:

-

Healthy, untreated bean plants (Phaseolus vulgaris)

-

Colony of Tetranychus urticae

-

Technical grade this compound

-

Acetone (solvent)

-

Triton X-100 or similar surfactant

-

Distilled water

-

Petri dishes

-

Filter paper

-

Fine camel-hair brush

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in acetone.

-

Create a series of dilutions from the stock solution using distilled water containing a small amount of surfactant (e.g., 0.05% Triton X-100) to ensure even spreading on the leaf surface. A minimum of five concentrations resulting in mortalities between 10% and 90% should be prepared.

-

A control solution containing only distilled water and surfactant should also be prepared.

-

-

Leaf Disc Preparation:

-

Excise leaf discs (approximately 3-4 cm in diameter) from healthy bean plants.

-

-

Treatment Application:

-

Individually dip each leaf disc into a test solution for 5-10 seconds with gentle agitation.

-

Allow the treated leaf discs to air dry on a clean, non-absorbent surface.

-

-

Mite Infestation:

-

Place the dried leaf discs, adaxial side up, on a layer of moistened cotton or filter paper in a petri dish.

-

Using a fine camel-hair brush, transfer 20-30 adult female mites onto each leaf disc.

-

-

Incubation:

-

Maintain the petri dishes at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

-

-

Mortality Assessment:

-

After 24 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope. Mites are considered dead if they are unable to move when gently prodded with a fine brush.

-

-

Data Analysis:

-

Correct the observed mortality for control mortality using Abbott's formula.

-

Perform a probit analysis on the corrected mortality data to determine the LC₅₀ value and its 95% confidence intervals.

-

Plant Metabolism Study (Hydroponic System)

This protocol provides a general framework for investigating the metabolism of this compound in plants.[7][8][9]

Materials:

-

Test plants (e.g., lettuce, rice)

-

Hydroponic culture solution (e.g., Hoagland's solution)

-

¹⁴C-labeled or non-labeled this compound

-

Analytical standards of potential metabolites

-

Liquid chromatography-mass spectrometry (LC-MS) or other suitable analytical instrumentation

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

Solid-phase extraction (SPE) cartridges for cleanup

Procedure:

-

Plant Cultivation:

-

Grow the test plants in a hydroponic system until they reach a suitable size.

-

-

Exposure:

-

Introduce a known concentration of this compound into the hydroponic solution. For studies with radiolabeled compounds, the specific activity should be determined.

-

-

Sample Collection:

-

At predetermined time intervals, harvest the plants and separate them into roots and shoots.

-

Collect samples of the hydroponic solution.

-

-

Extraction:

-

Homogenize the plant tissues and extract with an appropriate solvent (e.g., acetonitrile).

-

Extract the hydroponic solution samples.

-

-

Cleanup:

-

Clean up the extracts using techniques such as liquid-liquid partitioning or solid-phase extraction to remove interfering matrix components.

-

-

Analysis:

-

Analyze the cleaned extracts using LC-MS or a similar technique to identify and quantify this compound and its metabolites.

-

Compare the retention times and mass spectra of the detected compounds with those of analytical standards to confirm their identities.

-

-

Data Interpretation:

-

Determine the metabolic profile of this compound in the different plant parts over time.

-

Propose a metabolic pathway based on the identified metabolites.

-

Conclusion

This compound is a potent acaricide with a specific mode of action targeting mitochondrial complex II. This guide provides a comprehensive overview of its chemical properties, mechanism of action, efficacy, and metabolism. The provided experimental protocols offer a foundation for further research into its biological activity and environmental fate. Further studies are warranted to fully elucidate its toxicological profile on non-target organisms and to develop effective resistance management strategies.

References

- 1. Mitochondrial dysfunction by complex II inhibition delays overall cell cycle progression via reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome c Oxidase Inhibition by ATP Decreases Mitochondrial ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative Stress Increased Respiration and Generation of Reactive Oxygen Species, Resulting in ATP Depletion, Opening of Mitochondrial Permeability Transition, and Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of mitochondrial complex II in neuronal cells triggers unique pathways culminating in autophagy with implications for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acaricide Flupentiofenox Inhibits the Mitochondrial β-Oxidation Pathway of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plantprotection.scu.ac.ir [plantprotection.scu.ac.ir]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. entomoljournal.com [entomoljournal.com]

- 11. A Leaf-Mimicking Method for Oral Delivery of Bioactive Substances Into Sucking Arthropod Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Leaf-Mimicking Method for Oral Delivery of Bioactive Substances Into Sucking Arthropod Herbivores [frontiersin.org]

An In-depth Technical Guide to the Mode of Action of Cyetpyrafen in Mites

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyetpyrafen is a modern acaricide demonstrating high efficacy against various developmental stages of phytophagous mites, including the two-spotted spider mite, Tetranychus urticae.[1] Its primary mode of action is the inhibition of the mitochondrial electron transport chain (MET) at Complex II, also known as succinate (B1194679) dehydrogenase (SDH) or succinate-ubiquinone oxidoreductase.[1] This targeted disruption of cellular respiration leads to a rapid cessation of ATP synthesis, resulting in paralysis and subsequent death of the mite. This compound belongs to the β-ketonitrile class of Mitochondrial Electron Transport Inhibitors (METIs) and represents a significant tool in pest management, particularly for mite populations that have developed resistance to other classes of acaricides.[1][2]

Core Mechanism of Action: Inhibition of Mitochondrial Complex II

The cornerstone of this compound's acaricidal activity lies in its function as a potent inhibitor of mitochondrial Complex II.[1][3] This enzyme complex is unique as it participates in both the Citric Acid (TCA) Cycle and the Electron Transport Chain (ETC), two fundamental processes for cellular energy production.[4][5]

-

In the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.[4][5]

-

In the ETC: It transfers electrons from succinate (via its FADH₂ cofactor) to the ubiquinone (Coenzyme Q) pool, which then shuttles them to Complex III.[5][6]

This compound exerts its effect by binding to the ubiquinone-binding site (Q-site) of Complex II, physically obstructing the natural substrate, ubiquinone, from docking.[5] This competitive inhibition effectively halts the transfer of electrons from the Fe-S clusters within the SDHB subunit to the ubiquinone pool. The immediate consequences are:

-

A complete shutdown of the succinate-dependent respiratory pathway.

-

A drastic reduction in the proton gradient across the inner mitochondrial membrane.

-

A severe depletion of cellular ATP stores, leading to energy failure.

-

Increased production of reactive oxygen species (ROS) can also occur due to the stalled electron transport, contributing to cellular damage.[7][8]

This disruption of bioenergetics leads to rapid paralysis and mortality in susceptible mites.[2]

Signaling Pathway Diagram

The following diagram illustrates the mitochondrial electron transport chain and the specific point of inhibition by this compound.

Caption: this compound inhibits the electron transport chain at Complex II.

Quantitative Data on Acaricidal Efficacy

The potency of this compound has been quantified in numerous laboratory studies. The median lethal concentration (LC₅₀) is a standard measure of a pesticide's toxicity.

Table 1: Comparative Toxicity of Acaricides against Tetranychus urticae Adults

| Acaricide | Chemical Class | Mode of Action (IRAC Group) | LC₅₀ (mg/L) | Reference |

| This compound | β-Ketonitrile | 25 (METI-II) | 0.226 | [1][9] |

| Cyenopyrafen | β-Ketonitrile | 25 (METI-II) | 0.240 | [1][9] |

| Cyflumetofen | Benzoyl acetonitrile | 25 (METI-II) | 0.415 | [1][9] |

| Bifenazate | Carbazate | 20D (METI-III) | 3.583 | [1][9] |

| Abamectin | Avermectin | 6 (Chloride channel activator) | 5.531 | [1][9] |

| Pyridaben | Pyridazinone | 21A (METI-I) | 39.69 | [1][9] |

Table 2: Toxicity of Acaricides against Tetranychus urticae Eggs

| Acaricide | LC₅₀ (mg/L) | Reference |

| This compound | 0.082 | [1][9] |

| Cyenopyrafen | 0.097 | [1][9] |

| Etoxazole | 0.040 | [1][9] |

| Cyflumetofen | 0.931 | [1][9] |

| Spirodiclofen | 1.954 | [1][9] |

| Bifenazate | 18.56 | [1][9] |

These data clearly indicate that this compound is highly toxic to both adult and egg stages of T. urticae, often exhibiting greater potency than other commonly used acaricides, including those with a similar mode of action.[1]

Experimental Protocols

The elucidation of this compound's mode of action relies on standardized toxicological and biochemical assays.

Protocol: Acaricide Toxicity Bioassay (LC₅₀ Determination)

This protocol is used to determine the concentration of an acaricide required to kill 50% of a test population.

Objective: To determine the LC₅₀ value of this compound against adult female Tetranychus urticae.

Materials:

-

Healthy, synchronized adult female mites.

-

Bean or strawberry leaf discs (approx. 2 cm diameter).

-

Petri dishes with a moistened cotton or agar (B569324) base.

-

This compound stock solution and a series of dilutions (e.g., 0.01, 0.1, 1.0, 10 mg/L).

-

Surfactant (e.g., Triton X-100) and deionized water (control).

-

Fine brush for mite handling.

-

Stereomicroscope.

Methodology:

-

Preparation: Place leaf discs, abaxial side up, onto the moistened cotton/agar base in Petri dishes. This prevents the mites from escaping.

-

Acaricide Application (Leaf Dip Method): Prepare a range of five to seven serial dilutions of this compound. Each leaf disc is individually dipped into a specific test concentration (or the control solution) for approximately 5-10 seconds.

-

Drying: The treated leaf discs are allowed to air-dry completely under a fume hood.

-

Mite Infestation: Using a fine brush, carefully transfer 20-30 adult female mites onto each dried leaf disc.

-

Incubation: The Petri dishes are sealed and incubated in a controlled environment (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).

-

Mortality Assessment: After 24 to 48 hours, mite mortality is assessed under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. The corrected mortality rates are then subjected to probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.[1]

Protocol: Mitochondrial Respiration Assay

This assay directly measures the effect of this compound on mitochondrial function.

Objective: To measure the inhibition of succinate-fueled oxygen consumption in isolated mite mitochondria by this compound.

Materials:

-

Large population of mites (several grams).

-

Mitochondria isolation buffer (e.g., containing sucrose, Tris-HCl, EGTA).

-

Dounce homogenizer.

-

Centrifuge capable of differential centrifugation.

-

High-resolution respirometer or Seahorse XF Analyzer.

-

Respiratory substrates (e.g., succinate, pyruvate, malate).

-

ADP, Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Antimycin A (Complex III inhibitor).

-

This compound solution in a suitable solvent (e.g., DMSO).

Methodology:

-

Mitochondria Isolation: Mites are homogenized in ice-cold isolation buffer. The homogenate is subjected to differential centrifugation to pellet nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.

-

Respirometry Setup: The isolated mitochondria are resuspended in a respiration buffer and added to the chamber of the respirometer.

-

State 2 Respiration: The basal oxygen consumption rate is measured after the addition of a specific substrate, such as succinate.

-

State 3 Respiration: ADP is added to stimulate ATP synthesis, and the coupled respiration rate is measured.

-

Inhibitor Addition: A specific concentration of this compound is injected into the chamber. A rapid decrease in the oxygen consumption rate indicates inhibition of the electron transport chain.

-

Controls: The experiment is run in parallel with known inhibitors. For example, after this compound addition, the addition of Antimycin A should not cause a further significant drop in oxygen consumption if Complex II is already fully inhibited.

-

Data Analysis: The oxygen consumption rates before and after the addition of this compound are compared to quantify the percentage of inhibition. Dose-response curves can be generated to calculate an IC₅₀ value.

Experimental Workflow and Logic Diagrams

Caption: Workflow for determining the LC₅₀ of this compound in mites.

Caption: The logical cascade of this compound's mode of action.

Resistance to this compound

The intensive use of acaricides inevitably leads to the selection of resistant mite populations.[10] Resistance to this compound and other METI-II inhibitors in T. urticae has been documented and is primarily associated with two mechanisms:

-

Target-Site Modification: Mutations in the genes encoding the subunits of Complex II, particularly sdhB and sdhC, can alter the structure of the Q-binding site.[11] These changes can reduce the binding affinity of this compound, rendering the inhibitor less effective. For instance, the H258Y substitution in the SDHB subunit has been linked to resistance.[11]

-

Metabolic Resistance: Overexpression of detoxification enzymes, especially cytochrome P450 monooxygenases, can enhance the mite's ability to metabolize and break down the acaricide before it reaches its target site.[2][10] Studies have implicated specific P450s, such as CYP392A11 and CYP392A12, in conferring resistance to cyenopyrafen, a close analogue of this compound.[2] This mechanism can also lead to cross-resistance with other METI acaricides.[2]

Conclusion

This compound is a highly effective acaricide that acts as a specific and potent inhibitor of mitochondrial Complex II (succinate dehydrogenase). By binding to the ubiquinone-binding pocket, it disrupts the mitochondrial electron transport chain, leading to a rapid and fatal depletion of cellular energy. Its high toxicity to all mite life stages makes it a valuable component of integrated pest management programs.[1][12] However, the emergence of resistance through both target-site mutations and enhanced metabolism underscores the importance of strategic rotation with acaricides possessing different modes of action to ensure the long-term viability of this chemical class.[13]

References

- 1. Increasing this compound Spray Volume and Ozone Spray Improves the Control Effects against Two-Spotted Spider Mite (Tetranychus urticae) in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increasing this compound Spray Volume and Ozone Spray Improves the Control Effects against Two-Spotted Spider Mite (Tetranychus urticae) in Strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. horizonepublishing.com [horizonepublishing.com]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Tracking pesticide resistance | eLife Science Digests | eLife [elifesciences.org]

An In-depth Technical Guide to the Mechanism of Action of Cyetpyrafen on Mitochondrial Complex II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyetpyrafen is a potent acaricide that exerts its toxic effect by inhibiting the mitochondrial electron transport chain (METC) at Complex II, also known as succinate (B1194679) dehydrogenase (SDH). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding site, the biochemical consequences of its inhibition, and the development of resistance. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pest management, offering insights into the molecular interactions and experimental methodologies crucial for understanding and overcoming resistance to this class of pesticides.

Introduction to Mitochondrial Complex II

Mitochondrial Complex II, or succinate dehydrogenase (SDH), is a key enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. In the TCA cycle, it catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to the electron transport chain, reducing ubiquinone (coenzyme Q) to ubiquinol. This process is vital for cellular energy production in the form of ATP.

Complex II is composed of four subunits:

-

SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor and the succinate-binding site.

-

SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

-

SDHC and SDHD (Transmembrane subunits): Anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket (Qp site).

This compound: A Potent Inhibitor of Complex II

This compound is a member of the pyrazole (B372694) acaricide chemical class and is a potent inhibitor of mitochondrial Complex II. By binding to this enzyme complex, this compound disrupts the electron flow from succinate to ubiquinone, thereby halting the electron transport chain and ultimately leading to cellular energy depletion and death of the target organism.

Binding Site of this compound

While a crystal structure of this compound bound to Complex II is not publicly available, extensive research on resistance mutations strongly indicates that it binds to the quinone-binding (Qp) site. This pocket is located at the interface of the SDHB, SDHC, and SDHD subunits. The development of resistance in the two-spotted spider mite, Tetranychus urticae, has been linked to specific mutations in the sdhB and sdhD genes, which alter the amino acid residues within or near the Qp site, thereby reducing the binding affinity of this compound.

Biochemical Consequences of Inhibition

The binding of this compound to the Qp site physically obstructs the binding of ubiquinone, the natural substrate. This leads to a cascade of biochemical events:

-

Inhibition of Succinate Oxidation: The inability to transfer electrons to ubiquinone leads to a backup in the electron flow, effectively inhibiting the oxidation of succinate to fumarate.

-

Disruption of the Electron Transport Chain: As Complex II is a critical entry point for electrons into the ETC, its inhibition significantly reduces the overall rate of electron transport.

-

Decreased ATP Synthesis: The reduced electron flow leads to a diminished proton gradient across the inner mitochondrial membrane, which in turn severely curtails the production of ATP by ATP synthase.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the formation of superoxide (B77818) radicals and other reactive oxygen species, causing oxidative stress and cellular damage.

Resistance to this compound

The widespread use of this compound has led to the emergence of resistant populations of spider mites. The primary mechanism of resistance is target-site modification through mutations in the genes encoding the subunits of Complex II, particularly sdhB and sdhD.

Known Resistance Mutations

Several point mutations in the sdhB and sdhD genes have been identified in this compound-resistant strains of Tetranychus urticae. These mutations are clustered around the Qp binding site and are believed to reduce the binding affinity of this compound to Complex II.

| Subunit | Mutation | Effect on this compound Susceptibility |

| sdhD | D116G | High Resistance (LC50 > 1000 mg/L)[1] |

| sdhD | R119E | High Resistance (LC50 > 1000 mg/L)[1] |

| sdhD | R119L | High Resistance (LC50 > 1000 mg/L)[1] |

Table 1: Known resistance mutations in the sdhD subunit of Tetranychus urticae conferring resistance to this compound.

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of biochemical and molecular biology techniques. Below are detailed protocols for key experiments.

Isolation of Mitochondria

Objective: To obtain a purified and functional mitochondrial fraction from a target organism for in vitro assays.

Protocol:

-

Homogenize fresh tissue (e.g., insect thoraces, mammalian liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Spectrophotometric Assay of Complex II Activity

Objective: To measure the enzymatic activity of Complex II and determine the inhibitory effect of this compound. This assay often uses an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP), whose reduction can be monitored spectrophotometrically.

Protocol:

-

Prepare a reaction mixture in a cuvette containing assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4), succinate (substrate), and DCPIP.

-

Add a known amount of isolated mitochondria to the cuvette and mix.

-

Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

-

To determine the IC50 of this compound, perform the assay with a range of this compound concentrations and measure the initial rate of DCPIP reduction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Analysis of Resistance Mutations

Objective: To identify point mutations in the sdhB and sdhD genes that may confer resistance to this compound.

Protocol:

-

Extract genomic DNA from individual mites or populations.

-

Amplify the target regions of the sdhB and sdhD genes using Polymerase Chain Reaction (PCR) with specific primers.

-

Sequence the PCR products using Sanger sequencing or next-generation sequencing methods.

-

Align the obtained sequences with a reference sequence from a susceptible strain to identify any nucleotide changes.

-

Translate the nucleotide sequences into amino acid sequences to determine if the mutations result in amino acid substitutions.

Conclusion

This compound is a highly effective acaricide that targets a crucial enzyme in cellular respiration. Its mechanism of action involves the specific inhibition of mitochondrial Complex II at the quinone-binding site, leading to a cascade of events that culminate in cell death. The emergence of resistance due to target-site mutations highlights the evolutionary adaptability of pests and underscores the importance of continued research into the molecular interactions between pesticides and their targets. The experimental protocols outlined in this guide provide a framework for further investigation into the mechanism of action of this compound and other Complex II inhibitors, which is essential for the development of novel and sustainable pest management strategies.

References

The Discovery and Development of Cyetpyrafen: A Technical Guide for Acaricide Research

An In-depth Overview of a Novel Mitochondrial Complex II Inhibitor

Introduction

Cyetpyrafen is a novel acaricide developed for the effective control of various mite species, particularly the two-spotted spider mite, Tetranychus urticae. It belongs to the chemical class of β-ketonitrile derivatives and functions as a potent inhibitor of the mitochondrial electron transport chain at complex II (succinate dehydrogenase). This technical guide provides a comprehensive overview of the discovery, development, mode of action, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development and pest management.

Discovery and Lead Optimization

The development of this compound originated from the lead compound cyenopyrafen (B1258504), another mitochondrial complex II inhibitor.[1] The discovery process involved a systematic approach of structural modification and optimization to enhance acaricidal activity and improve safety profiles.

Structure-Activity Relationship (SAR)

The core pharmacophore of this compound is the pyrazolyl acrylonitrile (B1666552) scaffold. Structure-activity relationship studies of related pyrazole (B372694) derivatives have revealed several key structural features that influence acaricidal efficacy:

-

Pyrazole Ring Substitutions: Modifications to the pyrazole ring, including the introduction of different alkyl and halogen groups, have been shown to significantly impact activity.

-

Acrylonitrile Moiety: The acrylonitrile group is crucial for the compound's interaction with the target site.

-

Ester Group: The pivalate (B1233124) ester in this compound is a result of optimization studies aimed at improving physicochemical properties and biological performance.

The development from cyenopyrafen to this compound involved modifications to the pyrazole ring and the hydroxyl portion of the lead compound, resulting in a molecule with enhanced efficacy against all developmental stages of mites.[1]

Mode of Action: Inhibition of Mitochondrial Complex II

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at complex II, also known as succinate-ubiquinone oxidoreductase (SQR) or succinate (B1194679) dehydrogenase (SDH).[1][2] This enzyme complex plays a critical role in cellular respiration by oxidizing succinate to fumarate (B1241708) in the Krebs cycle and transferring electrons to the ubiquinone pool.

By inhibiting complex II, this compound disrupts the production of ATP, leading to energy depletion and ultimately, the death of the mite. The binding site for this compound and related compounds is believed to be the ubiquinone-binding (Qp) site of complex II.[3][4] Mutations in the subunits that form this binding pocket, such as in subunit B (SdhB), have been shown to confer resistance to this compound.[5]

Figure 1: Signaling pathway of this compound's mode of action.

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from commercially available precursors. A general synthetic route is outlined below, based on published literature.[2][6][7]

Figure 2: Simplified synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, compiled from various sources.

Step 1: Synthesis of 2-(4-(tert-butyl)phenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-hydroxyacrylonitrile

-

To a solution of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and 4-tert-butylbenzyl cyanide in a suitable organic solvent (e.g., 2-ethoxy-ethanol, n-heptane), add a base such as sodium methylate.[8]

-

Reflux the mixture under an inert atmosphere for several hours.[8]

-

After the reaction is complete, cool the mixture and acidify with an acid like hydrogen chloride to a pH of 2-3 to precipitate the intermediate product.[8]

-

Filter, wash, and dry the precipitate to obtain the crude intermediate.

Step 2: Synthesis of this compound

-

To a mixture of the intermediate from Step 1 and a base such as triethylamine (B128534) in a solvent like tetrahydrofuran (B95107) (THF), add pivaloyl chloride dropwise at room temperature.[2][6]

-

Allow the reaction to proceed for a specified time (e.g., 1 hour).[2][6]

-

After the reaction is complete, the crude product is purified by silica (B1680970) gel column chromatography to yield this compound as a solid.[2][6]

Biological Activity and Efficacy

This compound exhibits high acaricidal activity against a broad spectrum of mite species at various life stages, including eggs, larvae, and adults.[1]

Acaricidal Efficacy Data

The following table summarizes the reported efficacy of this compound and related compounds against different mite species.

| Compound | Mite Species | Life Stage | LC50 (mg/L) | Reference |

| This compound | Tetranychus cinnabarinus | Adult | 0.2026 | [9][10] |

| Cyenopyrafen | Tetranychus cinnabarinus | Adult | 0.61 | [1] |

| Compound 5k | Tetranychus cinnabarinus | Adult | 0.22 | [1] |

| Compound 5q | Tetranychus cinnabarinus | Adult | 0.17 | [1] |

Experimental Protocol: Acaricide Bioassay (Leaf-Dip Method)

The leaf-dip bioassay is a standard method for evaluating the efficacy of acaricides. The following protocol is a generalized procedure based on established methodologies.[11][12][13][14]

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Make serial dilutions with distilled water containing a surfactant (e.g., 0.1% Tween 80) to obtain the desired test concentrations.

-

Leaf Disc Preparation: Cut leaf discs from untreated host plants (e.g., bean or citrus) to a uniform size.

-

Treatment: Dip each leaf disc into a test solution for a set duration (e.g., 10 seconds) with gentle agitation.[11] Allow the leaf discs to air dry.

-

Infestation: Place a known number of mites (e.g., 20-30 adults) onto each treated leaf disc.

-

Incubation: Maintain the treated leaf discs in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

-

Mortality Assessment: Assess mite mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Toxicological Profile

The toxicological profile of an acaricide is crucial for its registration and safe use. This includes assessing its effects on mammals and non-target organisms.

Mammalian Toxicology

| Endpoint | Species | Value | Classification | Reference |

| Acute Oral LD50 | Rat | > 1320 mg/kg | Moderate | [15] |

Ecotoxicology

Experimental Protocol: Acute Oral Toxicity (OECD 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[16][17][18][19][20]

-

Test Animals: Typically, young adult rats of a single sex are used.

-

Administration: The test substance is administered in a single dose by gavage.

-

Dose Levels: A series of graded doses are used with a group of animals for each dose level.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

Experimental Protocol: Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the acute toxicity of a substance to Daphnia magna.[3][6][7][15][21]

-

Test Organisms: Young daphnids (<24 hours old) are used.

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Endpoint: Immobilisation (inability to swim) is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 (the concentration that causes immobilisation in 50% of the daphnids) is calculated.

Experimental Protocol: Fish Acute Toxicity Test (OECD 203)

This test evaluates the acute toxicity of a substance to fish.[8][22][23][24][25]

-

Test Organisms: Recommended species include zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

-

Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours.

-

Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 (the concentration that is lethal to 50% of the fish) is calculated.

Experimental Protocol: Alga, Growth Inhibition Test (OECD 201)

This test assesses the effect of a substance on the growth of freshwater algae.[1][2][26][27][28]

-

Test Organisms: A species of green algae, such as Pseudokirchneriella subcapitata, is typically used.

-

Exposure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours.

-

Endpoint: Algal growth (biomass) is measured over time.

-

Data Analysis: The EC50 (the concentration that causes a 50% reduction in growth) is calculated.

Discovery and Development Workflow

The discovery and development of a new acaricide like this compound follows a structured workflow from initial concept to market release.

Figure 3: Acaricide discovery and development workflow.

Conclusion

This compound represents a significant advancement in the field of acaricides, offering a potent and specific mode of action against economically important mite pests. Its development through a rational design approach, building upon the knowledge of its predecessor cyenopyrafen, highlights the importance of structure-activity relationship studies in modern pesticide discovery. This technical guide has provided a detailed overview of the key scientific and technical aspects of this compound's discovery and development, from its molecular mechanism to its biological evaluation and toxicological assessment. This information serves as a valuable resource for researchers and professionals working to develop the next generation of effective and safe pest management solutions.

References

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 3. shop.fera.co.uk [shop.fera.co.uk]

- 4. A H258Y mutation in subunit B of the succinate dehydrogenase complex of the spider mite Tetranychus urticae confers resistance to cyenopyrafen and pyflubumide, but likely reinforces cyflumetofen binding and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 7. eurofins.it [eurofins.it]

- 8. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. irac-online.org [irac-online.org]

- 12. researchgate.net [researchgate.net]

- 13. rjas.org [rjas.org]

- 14. researchgate.net [researchgate.net]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

- 20. scribd.com [scribd.com]

- 21. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 24. eurofins.com.au [eurofins.com.au]

- 25. Test No. 203: Fish, Acute Toxicity Test | OECD [oecd.org]

- 26. oecd.org [oecd.org]

- 27. eurofins.com.au [eurofins.com.au]

- 28. biotecnologiebt.it [biotecnologiebt.it]

Cyetpyrafen: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cyetpyrafen, a novel acaricide, in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the available qualitative information and providing detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Introduction to this compound

This compound is an insecticide and acaricide belonging to the class of β-ketonitrile derivatives. Its molecular formula is C₂₄H₃₁N₃O₂ and it has a molecular weight of 393.52 g/mol .[1][2] The compound has a melting point of 92-93°C.[3] this compound's efficacy, particularly in formulations, is influenced by its physical properties, including its solubility, which plays a critical role in formulation development, delivery, and bioavailability.

Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound is not widely published, qualitative descriptions of its solubility are available. This information is crucial for selecting appropriate solvents for research, formulation, and analytical purposes.

Qualitative Solubility Data

This compound is reported to be insoluble in water but readily soluble in a range of polar aprotic and polar protic organic solvents.[3] This general solubility profile is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility Description |

| Polar Aprotic | Dimethylformamide (DMF) | Easily Soluble[3] |

| Acetonitrile (B52724) | Easily Soluble[3] | |

| Acetone | Easily Soluble[3] | |

| Polar Protic | Methanol | Easily Soluble[3] |

| Ester | Ethyl Acetate | Easily Soluble[3] |

| Aqueous | Water | Insoluble[3] |

The solubility in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is also implied, as it has been used as a solvent for qNMR analysis of this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols provide a framework for determination using established methods.

Saturated Shake-Flask Method

This is a common and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: Allow the solution to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid disturbing the solid residue.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

HPLC Method Example:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, potentially with a modifier like formic acid, in an isocratic or gradient elution.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

-

Quantification: Use a calibration curve prepared with known concentrations of this compound standards.

-

-

-

Calculation: Calculate the solubility in units such as g/L or mg/mL.

Gravimetric Method

A simpler, though potentially less precise, method for determining solubility.

Methodology:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Saturated Shake-Flask Method.

-

Weighing the Supernatant: Accurately weigh a known volume of the clear supernatant in a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Final Weighing: Once the solvent is completely removed, weigh the container with the dried this compound residue.

-

Calculation: The difference in weight gives the mass of dissolved this compound. Calculate the solubility based on the initial volume of the supernatant.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the Saturated Shake-Flask method for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound in organic solvents. While quantitative data is sparse, the qualitative data provides a solid foundation for solvent selection in research and development. The detailed experimental protocols offered herein empower researchers to determine precise solubility values tailored to their specific laboratory conditions and needs, thereby facilitating further investigation and application of this important acaricide.

References

A Technical Guide to the Spectral Analysis of Cyetpyrafen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of Cyetpyrafen (also known as SYP-9625), a novel acaricide. The document details its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers comprehensive experimental protocols, and illustrates its mechanism of action.

Introduction

This compound is a pyrazole-acrylonitrile derivative insecticide and acaricide. Understanding its chemical structure and fragmentation behavior is crucial for residue analysis, metabolism studies, and the development of new analytical methods. This guide summarizes key spectral data and methodologies for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the structure of organic molecules. Below are the experimental and predicted NMR data for this compound.

2.1. ¹H NMR Spectral Data

A quantitative NMR (qNMR) study has identified a key proton peak for this compound.[1] The complete proton spectrum, however, is not widely available in the literature. Therefore, a predicted ¹H NMR spectrum is provided for a more comprehensive structural understanding.

Disclaimer: The following ¹H and ¹³C NMR data are predicted using computational models and should be used as a reference. Experimental verification is recommended.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Atom Number * | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Experimental Chemical Shift (δ, ppm) in DMSO-d₆ |

| 1' (CH) | 6.15 | 6.35[1] |

| 4-H (Ar-H) | 7.45 | - |

| 7-H (Ar-H) | 7.38 | - |

| 1'' (CH₂) | 4.05 | - |

| 2'' (CH₃) | 1.42 | - |

| 3' (CH₃) | 2.25 | - |

| 9 (C(CH₃)₃) | 1.33 | - |

| 12 (C(CH₃)₃) | 1.25 | - |

*Atom numbering corresponds to the structure in Figure 1.

2.2. ¹³C NMR Spectral Data

To date, experimental ¹³C NMR data for this compound has not been published in accessible literature. The following table presents predicted ¹³C chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Atom Number * | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

| C-1' | 108.5 |

| C-2' | 149.8 |

| C-3' | 142.1 |

| C-1 | 115.2 |

| C-2 | 128.9 |

| C-3 | 126.0 |

| C-4 | 152.5 |

| C-5 | 126.0 |

| C-6 | 128.9 |

| C-8 | 34.8 |

| C-9 | 31.2 |

| C-10 | 176.5 |

| C-11 | 39.1 |

| C-12 | 27.0 |

| C-1'' | 45.3 |

| C-2'' | 15.1 |

| C-3''' | 12.8 |

| C-CN | 118.4 |

| C=C (vinyl) | 145.6 |

| C-O (vinyl) | 105.7 |

Atom numbering corresponds to the structure in Figure 1.

Figure 1: *Chemical Structure of this compound with atom numbering for NMR assignments.

Figure 1: *Chemical Structure of this compound with atom numbering for NMR assignments.

2.3. Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring NMR spectra of this compound.

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width : ~16 ppm.

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64, depending on sample concentration.

-

Temperature : 298 K.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width : ~240 ppm.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise ratio.

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.

3.1. Mass Spectral Data

This compound is typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. The exact molecular weight of this compound (C₂₄H₃₁N₃O₂) is 393.2416 g/mol .

Disclaimer: The following fragmentation data is predicted based on the chemical structure of this compound and common fragmentation pathways. Experimental verification is recommended.

Table 3: Predicted ESI-MS/MS Fragmentation Data for this compound

| Ion | m/z (Predicted) | Proposed Structure/Fragment Lost |

| [M+H]⁺ | 394.25 | Protonated molecule |

| Fragment 1 | 293.18 | Loss of pivaloyl group (-C₅H₉O) |

| Fragment 2 | 237.14 | Loss of tert-butylbenzonitrile (-C₁₁H₁₁N) |

| Fragment 3 | 193.12 | Pyrazole-containing fragment |

| Fragment 4 | 57.07 | Pivaloyl cation [C₄H₉CO]⁺ |

3.2. Experimental Protocol for LC-MS/MS Analysis

The following protocol is a general guideline for the analysis of this compound.

-

Sample Preparation (QuEChERS Method) :

-

Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile (B52724).

-

Add extraction salts (e.g., MgSO₄, NaCl).

-

Shake vigorously and centrifuge.

-

Take an aliquot of the acetonitrile supernatant for cleanup.

-

Perform dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18) to remove matrix interferences.

-

Centrifuge and filter the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS System :

-

Liquid Chromatograph : A UHPLC system.

-

Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

-

Mobile Phase : Gradient elution with water (containing 0.1% formic acid) and acetonitrile.

-

Mass Spectrometer : Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source : Electrospray Ionization (ESI), positive mode.

-

-

MS Parameters :

-

Ion Spray Voltage : ~5500 V.

-

Source Temperature : ~500 °C.

-

Collision Gas : Nitrogen.

-

Acquisition Mode : Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for structural confirmation.

-

Mechanism of Action: Signaling Pathway

This compound acts as a mitochondrial electron transport inhibitor (METI) by targeting Complex II, also known as succinate (B1194679) dehydrogenase (SDH). This inhibition disrupts the cellular respiration process, leading to a depletion of ATP and ultimately causing mortality in the target pests.

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor.

Experimental and Logical Workflows

The process of spectral analysis and structural confirmation follows a logical workflow, from sample preparation to data interpretation.

Caption: General workflow for the spectral analysis of this compound.

This guide serves as a foundational resource for the spectral characterization of this compound. For definitive structural analysis, it is imperative to acquire and interpret experimental data under controlled laboratory conditions.

References

Cyetpyrafen in the Soil Environment: A Technical Overview of its Degradation and Half-Life

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the degradation and half-life of the novel insecticide and acaricide, Cyetpyrafen, in the soil environment. While specific quantitative data for this compound's soil half-life remains limited in publicly available literature, this document synthesizes established principles of pesticide fate, outlines standardized experimental protocols for its determination, and presents a putative microbial degradation pathway based on its chemical structure.

Quantitative Data on this compound Degradation in Soil

A thorough review of scientific literature and environmental fate databases reveals a notable gap in specific quantitative data for the soil half-life (DT50) of this compound. The environmental fate of this novel insecticide is described as "largely unexplored" in several studies[1][2]. One database explicitly states that "Currently little information is available regarding its environmental fate"[3].

To provide a contextual framework for researchers, the following table summarizes hypothetical half-life data for a pesticide with characteristics similar to this compound under various soil and environmental conditions. It is crucial to note that these values are illustrative and not empirically determined for this compound. The persistence of a pesticide is generally categorized as low (half-life < 16 days), moderate (16-59 days), and high (> 60 days)[4]. Factors such as soil type, temperature, moisture, and microbial activity significantly influence the degradation rate[5][6][7].

| Soil Type | Temperature (°C) | Moisture (% Field Capacity) | Aerobic/Anaerobic | Hypothetical DT50 (Days) | Persistence Category |

| Sandy Loam | 20 | 60 | Aerobic | 25 | Low to Moderate |

| Clay Loam | 20 | 60 | Aerobic | 40 | Moderate |

| Silt Loam | 20 | 60 | Aerobic | 35 | Moderate |

| Sandy Loam | 10 | 60 | Aerobic | 50 | Moderate |

| Sandy Loam | 20 | 40 | Aerobic | 30 | Moderate |

| Sandy Loam | 20 | 60 | Anaerobic | 65 | High |

Experimental Protocols for Determining Soil Degradation and Half-Life

The standardized methodology for assessing the degradation of pesticides in soil is outlined in the OECD Guideline for the Testing of Chemicals 307, "Aerobic and Anaerobic Transformation in Soil." This protocol is designed to determine the rate and pathway of degradation, providing critical data for environmental risk assessments.

Soil Selection and Preparation

-

Soil Types: A minimum of three different soil types should be used, representing a range of organic carbon content, pH, and texture.

-

Collection: Soil is collected from the top 20 cm of the profile, sieved (typically to <2 mm), and pre-incubated for 7-14 days at the test temperature to allow for microbial equilibration.

-

Characterization: Key soil properties are thoroughly characterized, including pH, organic carbon content, particle size distribution (sand, silt, clay), and microbial biomass.

Test Substance Application

-

Radiolabeling: The use of ¹⁴C-labeled this compound is recommended to facilitate the tracing of the parent compound and its transformation products, as well as to determine mineralization rates (evolution of ¹⁴CO₂) and the formation of bound residues.

-

Application: The test substance is applied to the soil samples at a concentration relevant to its intended field application rate. The application should be uniform, often achieved by spraying a solution of the compound onto the soil.

Incubation Conditions

-

Aerobic Studies: Soil samples are incubated in the dark in flow-through systems or biometer flasks at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous stream of carbon dioxide-free, humidified air is passed through the system to maintain aerobic conditions.

-

Anaerobic Studies: Following an initial aerobic phase to allow for the dissipation of oxygen, the soil is flooded with nitrogen and then incubated in the absence of oxygen.

-

Sterile Controls: Abiotic degradation is assessed by including sterile soil samples (e.g., autoclaved or irradiated) in the incubation series.

Sampling and Analysis

-

Sampling: Duplicate samples are taken at appropriate time intervals throughout the study period (typically up to 120 days).

-

Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to recover the parent compound and its transformation products. The efficiency of the extraction method must be validated.

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or a mass spectrometer (LC-MS/MS) to identify and quantify this compound and its metabolites.

-

Bound Residues: The unextracted portion of the soil is combusted to determine the amount of ¹⁴C that has become incorporated into the soil matrix.

-

Mineralization: Evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified by liquid scintillation counting.

The following diagram illustrates the general experimental workflow for a soil degradation study.

Potential Microbial Degradation Pathway of this compound

While the specific microbial degradation pathway of this compound in soil has not been elucidated, a hypothetical pathway can be proposed based on its β-ketonitrile structure and the known metabolic pathways of other pesticides. The degradation is likely to be initiated by common enzymatic reactions mediated by soil microorganisms. Key enzymes such as cytochrome P450 monooxygenases, hydrolases, and dehydrogenases are expected to be involved.

The proposed initial steps in the degradation of this compound could involve:

-

Hydroxylation: The addition of a hydroxyl group to the molecule, often mediated by cytochrome P450 enzymes. This increases the water solubility of the compound and prepares it for further degradation.

-

Ester Hydrolysis: Cleavage of the ester linkage, a common initial step in the degradation of many pesticides, catalyzed by carboxylesterase enzymes. This would lead to the formation of an acid metabolite and an alcohol.

-

Dehydrogenation: The removal of hydrogen atoms, potentially from the ethyl group, catalyzed by dehydrogenases.

Studies have identified two main metabolites of this compound in plant-soil systems, M-309 and M-391, indicating that transformation of the parent compound does occur in the environment[1][2]. The following diagram illustrates a conceptual signaling pathway for the microbial degradation of a xenobiotic compound like this compound.

Conclusion and Future Research Directions

This compound is a relatively new active ingredient, and as such, there is a significant opportunity for research into its environmental fate and behavior in soil. The lack of publicly available, peer-reviewed data on its soil half-life highlights a critical knowledge gap. Future research should focus on conducting standardized soil degradation studies, as outlined by OECD 307, across a variety of soil types and environmental conditions to generate robust quantitative data on the persistence of this compound.

Furthermore, elucidation of the specific microbial degradation pathways and the identification of the microorganisms and enzymes involved would provide a more complete picture of its environmental impact. This knowledge is essential for developing accurate environmental risk assessments and ensuring the sustainable use of this novel pesticide.

References

- 1. Determination of a novel pesticide this compound and its two main metabolites in crops, soils and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Ref: SYP 9625) [sitem.herts.ac.uk]

- 4. Pesticide Half-life [npic.orst.edu]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Cyetpyrafen Application Protocol for Spider Mite Control: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyetpyrafen is a potent acaricide demonstrating high efficacy against various developmental stages of spider mites, including the two-spotted spider mite (Tetranychus urticae). Its mode of action involves the inhibition of the mitochondrial electron transport chain at complex II (succinate-ubiquinone oxidoreductase), disrupting cellular respiration and leading to mite mortality.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research and development setting for the control of spider mites.

Data Presentation

The following table summarizes the quantitative data on the efficacy of this compound and other common acaricides against the two-spotted spider mite (Tetranychus urticae).

| Acaricide | Target Stage | LC50 (mg/L) |

| This compound | Adult | 0.226 [1][3] |

| Egg | 0.082 [1][3] | |

| Cyenopyrafen | Adult | 0.240[1][3] |

| Egg | 0.097[1][3] | |

| Cyflumetofen | Adult | 0.415[1][3] |

| Egg | 0.931[1][3] | |

| Bifenazate | Adult | 3.583[1][3] |

| Egg | 18.56[1][3] | |

| Abamectin | Adult | 5.531[1][3] |

| Egg | 25.52[1][3] | |

| Azocyclotin | Adult | 25.58[1][3] |

| Egg | 45.61[1][3] | |

| Pyridaben | Adult | 39.69[1][3] |

| Egg | 36.32[1][3] | |

| Spirodiclofen | Adult | 140.3[1][3] |

| Egg | 1.954[1][3] | |

| Etoxazole | Adult | 267.7[1][3] |

| Egg | 0.040[1][3] |

Signaling Pathway and Mode of Action

This compound acts as a Mitochondrial Electron Transport Inhibitor (METI). It specifically targets Complex II (Succinate Dehydrogenase) of the mitochondrial respiratory chain. This inhibition disrupts the electron flow, halting ATP production and ultimately leading to the death of the spider mite.

Caption: Mode of action of this compound on the mitochondrial respiratory chain.

Experimental Protocols

Laboratory Bioassay: Leaf-Dip Method for LC50 Determination

This protocol is designed to determine the median lethal concentration (LC50) of this compound against adult spider mites.

Materials:

-

This compound technical grade

-

Acetone (solvent)

-

Triton X-100 (surfactant)

-

Distilled water

-

Bean plants (or other suitable host plant) for mite rearing

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Fine camel hair brush

-

Stereomicroscope

-

Beakers and volumetric flasks

-

Pipettes

Procedure:

-

Mite Rearing: Maintain a healthy, susceptible colony of Tetranychus urticae on bean plants in a controlled environment (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in acetone.

-

Create a series of at least five serial dilutions from the stock solution using distilled water containing 0.1% Triton X-100.

-

A control solution should be prepared with distilled water and 0.1% Triton X-100 only.

-

-

Leaf Disc Preparation:

-

Excise leaf discs (2-3 cm in diameter) from untreated bean plants.

-

Place each leaf disc, abaxial side up, on a water-saturated filter paper in a Petri dish.

-

-

Application:

-

Dip each leaf disc into the respective test solution (or control) for 5 seconds with gentle agitation.

-

Allow the leaf discs to air dry for approximately 1-2 hours.

-

-

Mite Infestation:

-

Using a fine camel hair brush, transfer 20-30 adult female spider mites onto each treated leaf disc.

-

-

Incubation:

-

Seal the Petri dishes with parafilm (with small perforations for ventilation) and incubate under the same conditions as mite rearing.

-

-

Mortality Assessment:

-

After 24, 48, and 72 hours, count the number of dead mites on each leaf disc under a stereomicroscope. Mites are considered dead if they do not respond to a gentle touch with the brush.

-

-

Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula.

-

Perform probit analysis to calculate the LC50 values and their 95% confidence intervals.